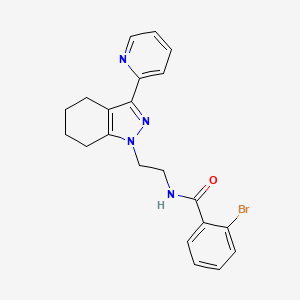

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic compound that contains benzofuran and furan rings . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. One approach involves the reaction of salicylaldehyde and chloroacetic acid, while another involves the cyclization of 2-alkyne phenols . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications

Pharmacokinetics, Pharmacodynamics, and Toxicology

Recent research has focused on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including benzofuran derivatives. These studies have shown that the clinical effects of benzofuran derivatives are comparable to common illicit drugs like amphetamine and MDMA. The toxicity of these substances can be managed with existing treatment guidelines based on clinical effects rather than the specific drug involved. This suggests a potential area of application for benzofuran derivatives in understanding and managing the health risks associated with NPS use (Nugteren-van Lonkhuyzen et al., 2015).

Sustainable Materials and Fuels

Benzofuran derivatives, including 2,5-dimethylfuran, are highlighted for their potential in sustainable material and fuel production. These derivatives can be produced from plant biomass and have the potential to replace non-renewable hydrocarbon sources. This indicates a promising application in the development of sustainable polymers, functional materials, and fuels, showcasing the versatility of benzofuran derivatives in green chemistry and material science applications (Chernyshev et al., 2017).

Supramolecular Chemistry

Benzofuran derivatives play a significant role in supramolecular chemistry, especially in the development of benzene-1,3,5-tricarboxamides (BTAs). These compounds are used in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding. This application underscores the importance of benzofuran derivatives in creating advanced materials with potential for high-tech and medical uses (Cantekin et al., 2012).

Antimicrobial Agents

Benzofuran derivatives have been identified as effective scaffolds for developing novel antimicrobial agents. Their unique structural features and broad spectrum of biological activities make them promising candidates in the search for efficient antimicrobial drugs. Recent research has focused on the discovery of new drugs in this field, highlighting the therapeutic potential of benzofuran compounds in treating microbial diseases (Hiremathad et al., 2015).

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biological pathways due to their broad range of biological activities .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-11-9-14(12(2)22-11)18(21)19-8-7-15(20)17-10-13-5-3-4-6-16(13)23-17/h3-6,9-10,15,20H,7-8H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQSZVSDELQIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)

![(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2687027.png)

![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2687029.png)

![2-[(3,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B2687034.png)

![7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687036.png)

![3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2687037.png)

![(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687038.png)

![N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/no-structure.png)

![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)